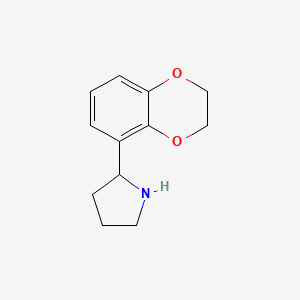

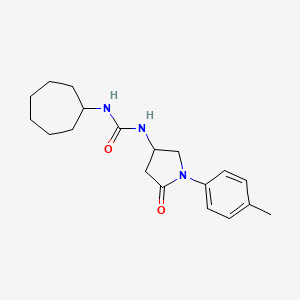

![molecular formula C10H13ClN2 B3010334 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride CAS No. 2059975-79-8](/img/structure/B3010334.png)

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is a chemical compound that has been studied for its potential applications in neuroimaging and medical diagnostics. It is related to compounds that exhibit affinity towards the serotonin transporter, which is a target for various neurological studies and potential treatments.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a synthetic route for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, a compound with a similar structure, was reported to be efficient and facile, providing higher chemical yields of the desired product . Another study investigated the synthesis of 3-methylamino-1-benzyl alcohol, which shares a part of the structure with the compound of interest. This synthesis involved a Mannich reaction followed by a reduction process, yielding the final product with a total yield of 45.3% .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not provided, related compounds have been characterized using various techniques. For example, single crystal X-ray studies have been used to determine the crystal structure of a novel compound, revealing intermolecular hydrogen bonds and crystallization in the monoclinic system . Such studies are crucial for understanding the molecular geometry and potential interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with studies detailing the synthesis and subsequent reactions of benzimidazole derivatives . These reactions include the formation of various derivatives through interactions with different reagents, showcasing the versatility of the benzimidazole moiety in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of structurally related compounds can give insights into its behavior. For example, the solubility, crystallization behavior, and intermolecular interactions within the crystal structure of a related compound were analyzed using Hirshfeld surfaces computational method . These properties are important for the practical handling and application of the compound in various fields.

Aplicaciones Científicas De Investigación

Isotope Technique in Pharmacokinetics

The stable isotope technique has been used in the study of nicardipine hydrochloride, a drug with a similar structure to 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride. This technique helps in understanding the metabolic pathways and the rate-limiting steps of drug elimination in the liver (Higuchi & Shiobara, 1980).

Chemical Synthesis and Transformation

The synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates using 2-(methylamino)benzonitrile was demonstrated, highlighting its use in creating complex organic molecules (Kobayashi et al., 1997).

Neuroleptic Activity Research

Research into benzamides, which are structurally similar to this compound, has shown that modifications to the structure can significantly enhance neuroleptic activity. This has implications for the development of potent drugs with fewer side effects in the treatment of psychosis (Iwanami et al., 1981).

Catalysis in Chemical Reactions

This compound has potential applications in catalysis, as shown by studies involving the cyclotrimerization of benzonitrile and the structure of amino lithium imides (Davies et al., 1997).

Analytical Chemistry

The compound has been used in the development of specific methodologies for determining drug levels in plasma, which is crucial for understanding pharmacokinetics and drug metabolism (Higuchi & Kawamura, 1981).

Propiedades

IUPAC Name |

3-[2-(methylamino)ethyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-12-6-5-9-3-2-4-10(7-9)8-11;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXSGNONOUVVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

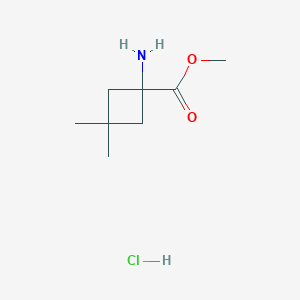

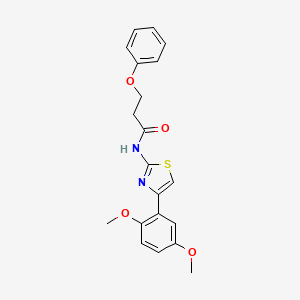

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

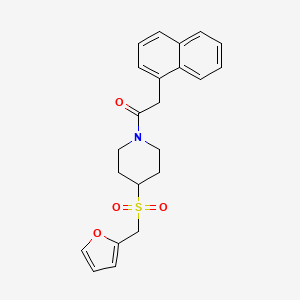

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

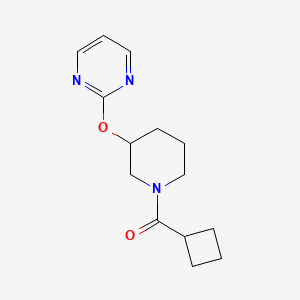

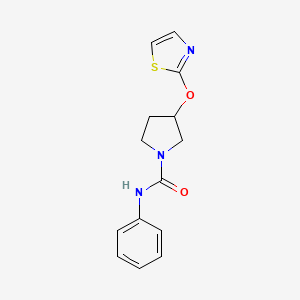

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)